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molecular formula C10H13ClFN B8276424 (3-Cyclopropyl-4-fluorophenyl)methanamine hydrochloride salt

(3-Cyclopropyl-4-fluorophenyl)methanamine hydrochloride salt

Cat. No. B8276424
M. Wt: 201.67 g/mol
InChI Key: NSYRXEAVIXCHRJ-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

To a solution of tert-butyl 3-cyclopropyl-4-fluorobenzylcarbamate (0.220 g, 0.829 mmol) in CH2Cl2 (5 mL) was added trifluoroacetic acid (5 mL, 64.9 mmol). The solution was stirred at room temperature for 1 h. To the solution was added 2M HCl in Et2O (5 mL). The solids were collected via filtration to give the title compound as a white solid (0.154 g, 92% yield). 1H NMR (400 MHz, MeOD) δ: 7.21-7.33 (1 H, m), 7.03-7.16 (2 H, m), 4.06 (2 H, s), 2.06-2.18 (1 H, m), 0.99-1.09 (2 H, m), 0.74-0.86 (2 H, m). 13C NMR (500 MHz, MeOD) δ: 162.09 (1C, d, J=245.84 Hz), 131.64 (1C, d, J=14.64 Hz), 128.98 (1C, d, J=3.08 Hz), 127.33 (1C, d, J=8.48 Hz), 126.78 (1C, d, J=4.62 Hz), 115.15 (1C, d, J=23.12 Hz), 42.43 (1C, s), 8.03 (1C, d, J=5.39 Hz), 7.04 (1C, s).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]([CH:16]=[CH:17][C:18]=2[F:19])[CH2:7][NH:8]C(=O)OC(C)(C)C)[CH2:3][CH2:2]1.FC(F)(F)C(O)=O.[ClH:27]>C(Cl)Cl.CCOCC>[ClH:27].[CH:1]1([C:4]2[CH:5]=[C:6]([CH2:7][NH2:8])[CH:16]=[CH:17][C:18]=2[F:19])[CH2:3][CH2:2]1 |f:5.6|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
C1(CC1)C=1C=C(CNC(OC(C)(C)C)=O)C=CC1F
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were collected via filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C1(CC1)C=1C=C(C=CC1F)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.154 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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